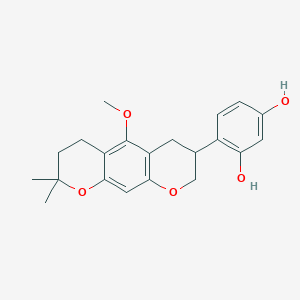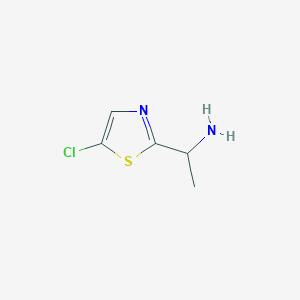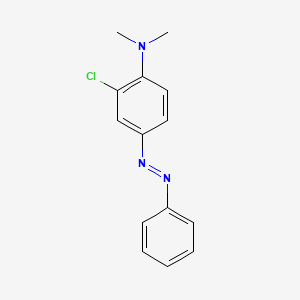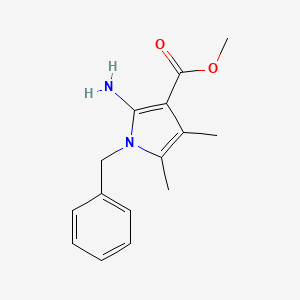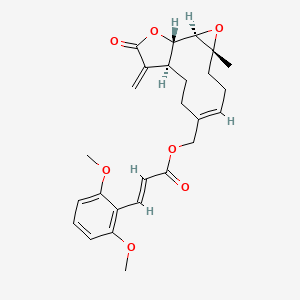
anti-TNBC agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-TNBC agent-1: is a highly effective compound specifically designed to target and combat triple-negative breast cancer (TNBC). This compound demonstrates remarkable potency against various breast cancer cell types, with IC50 values ranging from 0.20 μM to 0.27 μM . Its mechanism of action involves inducing apoptosis in SUM-159 cells through the mitochondria pathway and causing G1 phase arrest in these cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-1 involves multiple steps, starting from the parent compound parthenolide. The synthetic route includes modifications to enhance its potency and selectivity against TNBC cells. The key steps involve:
Oxidation: of parthenolide to introduce functional groups that increase its reactivity.
Substitution: reactions to replace specific hydrogen atoms with more reactive groups.
Cyclization: to form the final structure of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: of the parent compound parthenolide.
Sequential chemical reactions: under controlled conditions to ensure high yield and purity.
Purification: steps, including crystallization and chromatography, to isolate the final product.
化学反应分析
Types of Reactions: Anti-TNBC agent-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of specific hydrogen atoms with more reactive groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Cyclization conditions: Typically involve heating and the use of catalysts.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学研究应用
Anti-TNBC agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer.
Industry: Utilized in the development of new anti-cancer drugs and formulations
作用机制
The mechanism of action of anti-TNBC agent-1 involves:
Inducing apoptosis: The compound triggers programmed cell death in TNBC cells through the mitochondria pathway.
G1 phase arrest: It causes a halt in the cell cycle at the G1 phase, preventing cell proliferation.
Molecular targets: The primary targets include proteins involved in the mitochondrial pathway and cell cycle regulation
相似化合物的比较
Parthenolide: The parent compound of anti-TNBC agent-1, with lower potency.
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity.
Oridonin hybrids: Compounds with potent anti-TNBC effects, inducing cell cycle arrest and apoptosis
Uniqueness: this compound stands out due to its higher potency and selectivity against TNBC cells compared to its parent compound parthenolide and other similar compounds. Its ability to induce apoptosis and cause G1 phase arrest makes it a promising candidate for targeted therapy against TNBC .
属性
分子式 |
C26H30O7 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1 |
InChI 键 |
YVBBTBMJVZGTJA-PRIVVCGTSA-N |
手性 SMILES |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC |
规范 SMILES |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


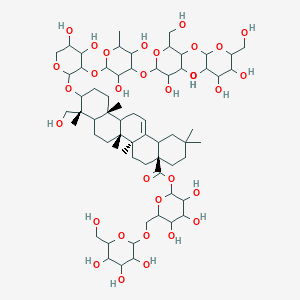
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
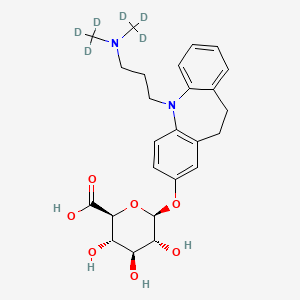
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
